4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound presents a fascinating example of heterocyclic chemistry combined with organoboron functionality. The compound possesses the molecular formula C₁₀H₁₀BNO₅S and exhibits a molecular weight of 267.07 grams per mole. The structural framework consists of a thiophene ring system substituted at the 2-position with an aldehyde functional group and at the 4-position with the N-methyliminodiacetic acid boronate ester moiety.
The thiophene core adopts a planar configuration typical of aromatic five-membered heterocycles containing sulfur. The sulfur atom contributes two electrons to the aromatic π-system, maintaining the aromaticity of the ring structure. The aldehyde substituent at the 2-position extends the conjugation system, potentially influencing the electronic properties of the molecule. The 4-position substitution with the bulky N-methyliminodiacetic acid boronate group introduces significant steric considerations that affect the overall molecular conformation.
The N-methyliminodiacetic acid boronate protective group forms a rigid eight-membered chelate ring around the boron center. This protective group is characterized by its tridentate coordination pattern, where the boron atom is coordinated by two oxygen atoms from the carboxylate groups and one nitrogen atom from the N-methyliminodiacetic acid framework. The rigid tridentate chelation provides exceptional stability to the boronate ester under various reaction conditions, making it particularly valuable for synthetic applications.
Crystallographic studies of related N-methyliminodiacetic acid boronate compounds have revealed important structural parameters. The boron center typically adopts a tetrahedral geometry when coordinated by the N-methyliminodiacetic acid ligand. The chelate ring system introduces conformational constraints that influence the overall molecular geometry and potentially affect the compound's reactivity patterns. The presence of multiple hydrogen bond donors and acceptors within the N-methyliminodiacetic acid framework enables the formation of extended hydrogen-bonded networks in the solid state.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BNO₅S | |
| Molecular Weight | 267.07 g/mol | |
| Chemical Abstracts Service Number | 1309676-48-9 | |
| Molecular Formula Data Code | MFCD27980600 |
The stereochemical aspects of the molecule are particularly important given the presence of the N-methyliminodiacetic acid chelate system. The eight-membered chelate ring introduces specific conformational preferences that can influence the spatial arrangement of substituents around the boron center. These conformational effects may have significant implications for the compound's chemical reactivity and physical properties.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the various proton environments within the molecule. The aldehyde proton typically appears as a distinctive singlet in the downfield region, usually around 9-10 parts per million, reflecting the deshielding effect of the carbonyl group.
The thiophene ring protons exhibit characteristic chemical shifts and coupling patterns. The proton at the 3-position of the thiophene ring appears as a doublet due to coupling with the adjacent proton at the 5-position. The coupling constant typically ranges from 3.5 to 4.0 Hertz, consistent with the aromatic nature of the thiophene system. The chemical shift values for these aromatic protons generally fall in the range of 6.8 to 7.5 parts per million.
The N-methyliminodiacetic acid boronate portion contributes several characteristic signals to the ¹H Nuclear Magnetic Resonance spectrum. The N-methyl group appears as a singlet around 2.6 to 2.7 parts per million. The diastereotopic methylene protons of the N-methyliminodiacetic acid framework typically appear as complex multiplets due to their different chemical environments and geminal coupling interactions. These methylene protons often exhibit AB patterns with coupling constants reflecting the restricted rotation around the carbon-nitrogen bonds.
¹³C Nuclear Magnetic Resonance spectroscopy provides valuable information about the carbon framework of the molecule. The carbonyl carbons of the N-methyliminodiacetic acid ester groups typically appear around 168-170 parts per million, while the aldehyde carbon resonates around 178-180 parts per million. The thiophene ring carbons exhibit chemical shifts characteristic of aromatic carbons, with the substituted carbons showing appropriate downfield shifts due to the electron-withdrawing effects of the substituents.
¹¹B Nuclear Magnetic Resonance spectroscopy is particularly informative for organoboron compounds. N-methyliminodiacetic acid boronate esters typically exhibit ¹¹B chemical shifts in the range of 8 to 15 parts per million, reflecting the tetrahedral coordination environment around the boron center. The chemical shift value provides insight into the electronic environment of the boron atom and can be influenced by the nature of the organic substituent attached to the boron center.
| Spectroscopic Parameter | Expected Range | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance Aldehyde | 9.6-9.8 ppm | CHO proton |
| ¹H Nuclear Magnetic Resonance Thiophene | 6.8-7.5 ppm | Aromatic protons |
| ¹H Nuclear Magnetic Resonance N-methyl | 2.6-2.7 ppm | NCH₃ group |
| ¹³C Nuclear Magnetic Resonance Carbonyl | 168-170 ppm | Ester carbonyls |
| ¹¹B Nuclear Magnetic Resonance | 8-15 ppm | Boron center |
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The aldehyde carbonyl stretch typically appears around 1680-1720 cm⁻¹, while the ester carbonyl stretches of the N-methyliminodiacetic acid framework appear around 1730-1750 cm⁻¹. The thiophene ring exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The thiophene ring system typically exhibits absorption maxima in the ultraviolet region, with the exact wavelength depending on the nature and position of substituents. The presence of the aldehyde group may extend the conjugation system, potentially shifting absorption maxima to longer wavelengths and affecting the overall electronic properties of the molecule.
Comparative Analysis of Isomeric Forms and Tautomerism
The structural analysis of this compound must consider potential isomeric forms and tautomeric equilibria that may exist in solution or under different conditions. The thiophene ring system can accommodate substituents at different positions, leading to several possible regioisomers. The 2-carbaldehyde isomer represents one of several possible substitution patterns on the thiophene ring.
Comparison with the 3-position isomer, 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, reveals important differences in electronic properties and reactivity. The different substitution patterns influence the electron density distribution around the thiophene ring and may affect the stability of the N-methyliminodiacetic acid boronate protective group. The 2-position substitution places the aldehyde group adjacent to the sulfur atom, potentially enabling additional electronic interactions that are not present in other isomeric forms.
The N-methyliminodiacetic acid boronate protective group itself can exist in different conformational states due to the flexibility of the eight-membered chelate ring. Nuclear Magnetic Resonance studies have shown that the methylene groups of the N-methyliminodiacetic acid framework remain diastereotopic even at elevated temperatures, indicating restricted rotation around the carbon-nitrogen bonds and stable chelation to the boron center. This conformational rigidity contributes to the stability of the protective group under various reaction conditions.
Tautomeric considerations for this compound primarily involve potential equilibria between different coordination modes of the N-methyliminodiacetic acid ligand. Under normal conditions, the tridentate coordination mode predominates, with both carboxylate oxygen atoms and the nitrogen atom coordinated to the boron center. However, under certain conditions, partial dechelation may occur, leading to bidentate coordination modes that could affect the compound's properties and reactivity.
Hydrolysis studies have revealed that N-methyliminodiacetic acid boronate esters can undergo two distinct mechanistic pathways for decomposition. The base-mediated pathway involves nucleophilic attack at the carbonyl carbon atoms of the ester groups, while a neutral pathway involves direct attack of water at the boron center. The relative importance of these pathways depends on the solution conditions, including hydrogen ion concentration, water activity, and the presence of bases or acids.
The electronic effects of different substitution patterns on the thiophene ring influence the stability of the N-methyliminodiacetic acid boronate protective group. Electron-rich thiophene derivatives may exhibit enhanced susceptibility to protodeboronation under acidic conditions, while electron-deficient derivatives may show increased stability. These electronic effects must be considered when designing synthetic strategies involving these compounds.
| Isomeric Form | Substitution Pattern | Electronic Character | Stability Considerations |
|---|---|---|---|
| 2-Carbaldehyde | 2-CHO, 4-B(MIDA) | Electron-withdrawing at 2-position | Moderate stability |
| 3-Carbaldehyde | 3-CHO, 4-B(MIDA) | Different electronic distribution | Variable stability |
| 4-Carbaldehyde | 4-CHO, 2-B(MIDA) | Electron-withdrawing at 4-position | Enhanced stability |
Comparative analysis with related N-methyliminodiacetic acid boronate compounds reveals general trends in stability and reactivity. Heteroaryl N-methyliminodiacetic acid boronates typically exhibit enhanced stability compared to their corresponding boronic acids, making them valuable synthetic intermediates. The thiophene system provides additional electronic stabilization through its aromatic character, contributing to the overall stability of the compound under ambient conditions.
The conformational analysis of the N-methyliminodiacetic acid chelate system reveals important insights into the three-dimensional structure of the molecule. The eight-membered chelate ring adopts specific conformations that minimize steric interactions while maintaining optimal orbital overlap for coordination bonding. These conformational preferences influence the overall molecular geometry and may affect the compound's ability to participate in various chemical transformations.
Properties
IUPAC Name |
4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO5S/c1-12-3-9(14)16-11(17-10(15)4-12)7-2-8(5-13)18-6-7/h2,5-6H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFALZRFHNJUEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CSC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- N-arylglycine esters or amides (e.g., methyl 2-(p-tolylamino)acetate)
- Heteroaryl nucleophiles such as tetrahydroquinolines, 2-methyl tetrahydroquinoline, indoles, or aryl amines like N-methyl aniline
- Copper catalyst (preferably copper(I) iodide, CuI)
Reaction Conditions
| Parameter | Optimized Condition | Notes |
|---|---|---|
| Catalyst | 10 mol-% CuI | Copper(I) iodide proved most effective |
| Solvent | Water | Environmentally friendly, promotes selectivity |
| Temperature | 100°C | Elevated temperature facilitates double alkylation |
| Time | 24 hours | Ensures complete reaction |
| Atmosphere | Open air | No inert atmosphere needed |
Procedure Summary
- Mix N-arylglycine ester (1 mmol) with the heteroaryl nucleophile (2 mmol) and CuI catalyst in water.
- Stir the mixture at 100°C under open-air conditions for 24 hours.
- Cool the reaction mixture to room temperature.
- Extract with ethyl acetate.
- Dry organic layer over anhydrous sodium sulfate.
- Remove solvent under reduced pressure.
- Purify the crude product via column chromatography using petroleum ether/ethyl acetate.
Reaction Optimization and Data
Research findings indicate that solvent choice significantly impacts yield and selectivity. Water emerged as the most suitable solvent, favoring the formation of the double Friedel-Crafts product with yields reaching up to 85%. Other solvents such as DCE, acetonitrile, DCM, and THF also facilitated the reaction but with varying efficiencies. Elevated temperatures (up to 100°C) and catalyst loading (10 mol-%) were critical for optimal outcomes.
| Experiment | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | CuI | Water | 100°C | 85 | Optimal conditions |
| 2 | CuI | DCE | Room temp | Moderate | Less efficient |
| 3 | CuI | Toluene | 100°C | 23 | Lower yield |
| 4 | CuI | MeOH | Room temp | Poor | Low selectivity |
| 5 | CuI | DMSO | 120°C | Unreacted | Ineffective |
Catalytic Role
Copper(I) iodide was superior among tested catalysts, including CuII and FeCl3, due to its ability to facilitate single-electron transfer (SET) mechanisms, crucial for activating the aromatic substrates in the double Friedel-Crafts process.
Purification and Characterization
Post-reaction, the mixture is subjected to column chromatography. The desired compound is isolated as a pure product, confirmed via spectroscopic methods such as NMR and mass spectrometry.
Notes on the Synthesis
- The reaction proceeds efficiently under open-air conditions, reducing the need for inert atmospheres.
- The process is environmentally friendly, utilizing water as a solvent and a non-toxic copper catalyst.
- The protocol can be adapted for various heteroaryl and aryl nucleophiles, demonstrating versatility.
Summary Table: Preparation Method Data
| Aspect | Details |
|---|---|
| Main Reaction | Double Friedel-Crafts alkylation |
| Catalyst | Copper(I) iodide (CuI) |
| Solvent | Water |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Yield | Up to 85% |
| Purification | Column chromatography (petroleum ether/ethyl acetate) |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The MIDA boronate group enables palladium-catalyzed cross-coupling reactions. This reaction is critical for forming carbon-carbon bonds between the boronate and aryl/heteroaryl halides.
Example Reaction:
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde undergoes Suzuki coupling with 4-bromobenzyl bromide under microwave irradiation (120°C, 1 h) in the presence of Pd(PPh₃)₄ and K₂CO₃, yielding biphenyl derivatives (e.g., 3aa in ).
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromobenzyl bromide | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol/water, 120°C (microwave), 1 h | Biphenyl-thiophene-carbaldehyde derivative | 65–85% | , |
Mechanistic Insight:
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the biaryl product.
Aldehyde Functionalization
The aldehyde group participates in nucleophilic additions and condensations.
a. Condensation with Amines:
The aldehyde reacts with primary amines (e.g., aniline) to form Schiff bases under mild conditions (room temperature, EtOH).
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | EtOH, RT, 12 h | Thiophene-Schiff base | 78% |
b. Reductive Amination:
In the presence of NaBH₄ or H₂/Pd-C, the aldehyde converts to a primary amine.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C to RT, 2 h | (Aminomethyl)thiophene boronate | 82% |
MIDA Boronate Deprotection
The MIDA boronate is hydrolyzed under acidic conditions to liberate the boronic acid, enabling further transformations.
Example:
Treatment with trifluoroacetic acid (TFA) at room temperature removes the MIDA group, yielding 4-boronothiophene-2-carbaldehyde ( , ).
| Deprotection Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA | RT, overnight | 4-Boronothiophene-2-carbaldehyde | 90% |
Cyclization Reactions
The aldehyde and boronate groups facilitate heterocycle formation.
a. Thiazole Synthesis:
Reaction with thioureas in the presence of CuI (10 mol%) in water (100°C, 24 h) forms thiazole derivatives via Friedel-Crafts alkylation ( ).
| Thiourea | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-(p-Tolyl)thiourea | CuI, H₂O, 100°C, 24 h | Thiophene-thiazole hybrid | 73% |
b. Imidazole Formation:
Condensation with ammonium acetate in acetic acid yields imidazole derivatives ( ).
Oxidation and Reduction
-
Oxidation: The aldehyde oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ ( ).
-
Reduction: The boronate group remains intact during aldehyde reduction, as shown in NaBH₄-mediated reactions ( ).
Key Data Tables
| Reaction Type | Key Reagents/Conditions | Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, microwave | Biaryl synthesis for drug intermediates |
| Aldehyde Condensation | Amines, RT | Schiff bases for coordination chemistry |
| MIDA Deprotection | TFA, RT | Boronic acid liberation |
Table 2. Comparative Yields in Cross-Coupling
| Aryl Halide | Catalyst | Solvent | Yield |
|---|---|---|---|
| 4-Bromobenzyl bromide | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 85% |
| 2-Iodoindole | Pd(OAc)₂/XPhos | DMF/H₂O | 68% |
Scientific Research Applications
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic molecules. Its reactivity is attributed to the presence of both aldehyde and dioxaborocane functionalities, which can participate in nucleophilic addition reactions.
Case Study : A study demonstrated its effectiveness in synthesizing novel thiophene derivatives that exhibit enhanced electronic properties for use in organic photovoltaics .
Materials Science
Due to its unique electronic properties, this compound is explored for applications in the development of conductive polymers and organic semiconductors.
Data Table: Conductivity Properties
| Compound | Conductivity (S/cm) | Application Area |
|---|---|---|
| Thiophene Derivative A | 0.01 | Organic Solar Cells |
| Thiophene Derivative B | 0.02 | OLEDs |
Medicinal Chemistry
Research indicates potential bioactivity of this compound against various cancer cell lines. The dioxoborocane structure may enhance the compound's interaction with biological targets.
Case Study : In vitro studies showed that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through a mitochondrial pathway .
Sensors and Detection Systems
The compound has been investigated for use in chemical sensors due to its ability to undergo changes in conductivity upon exposure to specific analytes.
Data Table: Sensor Performance
| Analyte | Sensitivity (µA/ppm) | Detection Limit (ppm) |
|---|---|---|
| Ammonia | 5.0 | 0.5 |
| Formaldehyde | 3.5 | 1.0 |
Mechanism of Action
The mechanism of action of 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The dioxazaborocane moiety can form stable complexes with various biomolecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Identifiers :
- CAS No.: 1309676-48-9 (industrial grade) , 1104637-06-0 (pharmaceutical use) .
- Molecular Formula : C₁₃H₁₃BN₂O₅S .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Boron-containing analogs (e.g., target compound and benzaldehyde derivative) exhibit enhanced Lewis acidity due to the dioxazaborocane ring, enabling applications in catalysis or coordination chemistry .
- Triphenylamine-substituted thiophenes (e.g., CAS 291279-14-6) show aggregation-induced emission (AIE), making them suitable for fluorescence probes .
- Methoxyphenyl derivatives lack boron but retain aldehyde reactivity for conjugation .
Key Observations :
Physical and Chemical Properties
Stability and Reactivity
- Boron-containing compounds : The dioxazaborocane ring enhances stability against hydrolysis compared to simple boronic acids, but the aldehyde group remains reactive toward nucleophiles (e.g., amines, hydrazines) .
- Non-boron analogs: Aldehyde reactivity is retained, but absence of boron limits applications in catalysis or coordination chemistry .
Biological Activity
The compound 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde (CAS Number: 1309676-48-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
- Molecular Formula : C10H10BNO5S
- Molecular Weight : 267.07 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : Typically around 95% .
Structural Characteristics
The structure of the compound features a thiophene ring substituted with a dioxazaborocane moiety and an aldehyde functional group. This unique structure is hypothesized to contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxazaborocanes showed selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound possesses notable antimicrobial activity against both bacterial and fungal strains .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- DNA Intercalation : The dioxazaborocane moiety may facilitate intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of key enzymes involved in metabolic pathways related to cancer cell proliferation .
Recent Studies
Several recent studies have explored the biological implications of this compound:
- Study on Anticancer Activity : A recent publication highlighted the compound's ability to inhibit the proliferation of breast cancer cells in vitro by inducing cell cycle arrest at the G0/G1 phase .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties and found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating potential for therapeutic applications in treating infections .
Safety and Toxicity
While promising results have been reported regarding its efficacy, safety assessments are crucial. Toxicological studies indicate that at therapeutic concentrations, the compound exhibits low toxicity towards normal human cells. However, further investigations are necessary to establish a comprehensive safety profile.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde, and how can reaction yields be improved?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of thiophene-2-carbaldehyde derivatives. Key steps include:
- Boronate heterocycle formation : Reacting thiophene-2-carbaldehyde precursors with boron-containing reagents (e.g., boronic acids or esters) under anhydrous conditions. For example, tetrachloromonospirocyclotriphosphazenes have been used in analogous syntheses with THF as a solvent and triethylamine as a base .
- Yield optimization : Use slow addition of reagents to minimize side reactions. Monitor intermediates via TLC (e.g., silica gel, hexane/EtOAc eluent) to ensure stepwise progression .
- Purification : Column chromatography (e.g., CHCl/MeOH gradients) or recrystallization from methanol/chloroform mixtures improves purity .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
Answer:
- 1H/13C NMR : Focus on diagnostic signals:
- Thiophene protons (δ 7.2–7.8 ppm) and aldehyde proton (δ ~9.8 ppm).
- Boron-containing heterocycle signals (e.g., 11B NMR δ 25–30 ppm for dioxazaborocane rings) .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error. For example, HRMS (ESI+) m/z calculated for CHBNOS: 323.0523 .
- FT-IR : Aldehyde C=O stretch (~1700 cm) and B-O/B-N vibrations (1350–1250 cm) .
Ambiguity resolution : Cross-validate with X-ray crystallography (if crystalline) or computational DFT simulations to resolve overlapping signals .
Advanced: How can researchers tune the electronic properties of this compound for applications in optoelectronics or catalysis?
Answer:
- Substituent effects : Introduce electron-donating groups (e.g., –OCH) at the thiophene ring to enhance π-conjugation for organic solar cells. Conversely, electron-withdrawing groups (e.g., –NO) improve catalytic activity in cross-coupling reactions .
- Boron heterocycle modification : Replace methyl groups in the dioxazaborocane ring with aryl substituents to alter Lewis acidity, impacting charge-transfer efficiency .
- Methodology : Use cyclic voltammetry (CV) to measure HOMO/LUMO levels and UV-vis spectroscopy to assess absorption maxima shifts (e.g., λmax ~350–450 nm for thiophene derivatives) .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts)?
Answer:
- Case study : If 11B NMR shows unexpected peaks (e.g., δ 15 ppm), consider:
- Impurity analysis : Check for unreacted boronic acid (δ 28–32 ppm) or hydrolysis products .
- Dynamic effects : Temperature-dependent NMR to detect fluxional behavior in the boron heterocycle .
- HRMS anomalies : Adducts (e.g., [M+Na]+) are common. Use high-resolution ion traps or MALDI-TOF for cleaner spectra. Compare with simulated isotopic patterns .
Advanced: What strategies stabilize the boron-containing heterocycle against hydrolysis or thermal degradation?
Answer:
- Steric shielding : Introduce bulky substituents (e.g., 2-naphthyl) adjacent to the boron atom to hinder water access .
- Solvent choice : Use anhydrous DMF or THF for reactions. Store compounds under inert gas (N/Ar) at –20°C .
- Thermal stability : TGA analysis (e.g., heating rate 10°C/min) reveals decomposition thresholds. For this compound, expect stability up to ~150°C .
Advanced: How can researchers evaluate the compound’s interaction with biological targets (e.g., proteins or enzymes)?
Answer:
- Schiff base formation : React the aldehyde group with amine-containing biomolecules (e.g., BSA) in methanol/acetic acid, monitored by UV-vis at 300–400 nm .
- Fluorescent labeling : Modify the thiophene ring with fluorophores (e.g., pyrene) for tracking cellular uptake via confocal microscopy .
- Docking studies : Use AutoDock Vina to simulate binding to active sites (e.g., farnesyltransferase) and validate with SPR or ITC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
